molecular formula C14H10N2O2 B022734 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine CAS No. 18184-75-3

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Cat. No. B022734
CAS RN: 18184-75-3
M. Wt: 238.24 g/mol
InChI Key: DWUBVULEMQOCPO-UHFFFAOYSA-N
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Description

“6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine” is a chemical compound with the CAS number 18184-75-3 . It has a molecular weight of 238.25 . The compound appears as a white to off-white to red powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . The InChI code is 1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The compound is a white to off-white to red powder or crystals . It has a molecular weight of 238.24 . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

  • “6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 18184-75-3 . It’s a white to off-white to red powder or crystals .
  • This compound is used in scientific research, particularly in the field of chemistry .
  • In a study published in Acta Crystallographica Section E, the dihedral angle between the heterocyclic ring system and the phenyl ring of this compound was found to be 45.8 (5)° . Weak inter-molecular C-H⋯N hydrogen bonding is present in the crystal structure .
  • This compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin .
  • Antitumor Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential as antitumor agents .
  • Antifungal Activity : These compounds have also been studied for their antifungal properties .
  • Antimicrobial Activity : Some 5,6-dihydro-2H-pyran-2-ones have demonstrated antimicrobial activity .
  • Anti-inflammatory Activity : These compounds have been investigated for their potential anti-inflammatory effects .
  • Antistress Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential for antistress activity .
  • Chemical Intermediates : 5,6-dihydro-2H-pyran-2-ones have been widely applied to the synthesis of numerous organic compounds, including heterocycles .
  • Antitumor Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential as antitumor agents .
  • Antifungal Activity : These compounds have also been studied for their antifungal properties .
  • Antimicrobial Activity : Some 5,6-dihydro-2H-pyran-2-ones have demonstrated antimicrobial activity .
  • Anti-inflammatory Activity : These compounds have been investigated for their potential anti-inflammatory effects .
  • Antistress Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential for antistress activity .
  • Chemical Intermediates : 5,6-dihydro-2H-pyran-2-ones have been widely applied to the synthesis of numerous organic compounds, including heterocycles .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

properties

IUPAC Name

6-benzylpyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUBVULEMQOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302502
Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

CAS RN

18184-75-3
Record name 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name 18184-75-3
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Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(phenylmethyl)
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Synthesis routes and methods

Procedure details

To 100 g of 2,3-pyridinedicarboxylic acid was added dropwise 170 ml of acetic anhydride at room temperature, and the mixture was heated up to 110° C., and stirred for 4 hours. After completion of the reaction, the solvent was removed under reduced pressure. To a residue was added 200 ml of diethyI ether, and a precipitated crystal was collected by filtration and washed with diethyl ether (100 ml×4) to yield 86 g of an acid anhydride compound. To the product was added dropwise 76 ml of benzylamine while cooling with ice, and the mixture was stirred at 180° C. for 30 minutes. To the reaction mixture was added dropwise 170 ml of acetic anhydride while cooling with ice, followed by stirring at 110° C. for 2 hours. After completion of the reaction, the reaction mixture was allowed to cool, and 500 ml of ethanol was added thereto. The thus formed crystal was collected by filtration and washed with ethanol (100 ml×3) to yield 89.4 g of the titled compound.
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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